2,6-Bis(hydroxymethyl)-1,4-dimethoxybenzene
Overview
Description
2,6-Bis(hydroxymethyl)-1,4-dimethoxybenzene (2,6-BDM) is an important organic compound that has been studied for its various applications in the fields of organic synthesis, scientific research, and biochemistry. 2,6-BDM is a white crystalline solid with a molecular weight of 214.24 g/mol and a melting point of around 100°C. It is a highly versatile compound, with a wide range of applications in organic synthesis, scientific research, and biochemistry.
Scientific Research Applications
Biocatalysis
Biocatalysis: has emerged as a sustainable alternative to traditional chemical processes. The compound 2,6-Bis(hydroxymethyl)-1,4-dimethoxybenzene can be synthesized using whole-cell biocatalysis , which offers a greener route by employing microbial cells as catalysts . This method not only simplifies the synthesis process but also reduces the environmental impact by minimizing the use of harsh chemicals.
Pharmaceutical Applications
In pharmacology , this compound serves as a valuable precursor for the synthesis of active pharmaceutical ingredients (APIs) . Its versatility in chemical reactions makes it a crucial intermediate in drug development, particularly in the creation of complex molecules that require precise chemo-, regio-, and stereoselectivity.
Materials Science
Materials science: benefits from the use of 2,6-Bis(hydroxymethyl)-1,4-dimethoxybenzene in the development of trigger-responsive polymers . These polymers can undergo rapid degradation upon exposure to specific triggers like UV light, acids, or bases, making them ideal for applications requiring controlled release mechanisms.
Analytical Chemistry
In analytical chemistry , 2,6-Bis(hydroxymethyl)-1,4-dimethoxybenzene is utilized as a ligand in the formation of metal complexes . These complexes are often used in analytical methods to detect, quantify, or study the structure of various chemical species.
Organic Synthesis
The compound is instrumental in organic synthesis , where it acts as an intermediate for constructing complex organic molecules . Its functional groups allow for multiple reaction pathways, aiding in the synthesis of diverse organic compounds.
Biochemistry
In biochemistry , the compound finds application in enzyme-mediated reactions. It’s used in studying enzyme catalysis and hydroxylating enzymes that are crucial for the sustainable synthesis of fine chemicals and pharmaceuticals .
Chemical Engineering
Lastly, in chemical engineering , this compound is part of novel processes aimed at improving the efficiency and sustainability of chemical production. Its role in biocatalytic processes is particularly noteworthy, as it helps in scaling up the production of chemicals with reduced environmental impact .
properties
IUPAC Name |
[3-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-13-9-3-7(5-11)10(14-2)8(4-9)6-12/h3-4,11-12H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZFHUSCRNLFCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)CO)OC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70552905 | |
Record name | (2,5-Dimethoxy-1,3-phenylene)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70552905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(hydroxymethyl)-1,4-dimethoxybenzene | |
CAS RN |
78840-04-7 | |
Record name | (2,5-Dimethoxy-1,3-phenylene)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70552905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.